Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury is an organomercury compound characterized by the presence of a bromine atom, a mercury atom, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury typically involves the reaction of oxolane derivatives with mercury(II) bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Safety measures are strictly adhered to due to the toxic nature of mercury compounds .
Chemical Reactions Analysis
Types of Reactions
Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The bromine atom can be substituted with other halogens or functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) and other halogenating agents are employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury: Characterized by the presence of a bromine atom and an oxolane ring.
Chloro{1-[(2S)-oxolan-2-yl]ethyl}mercury: Similar structure but with a chlorine atom instead of bromine.
Iodo{1-[(2S)-oxolan-2-yl]ethyl}mercury: Contains an iodine atom in place of bromine
Uniqueness
This compound is unique due to its specific reactivity and the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro and iodo counterparts. These properties make it suitable for specific applications in synthesis and catalysis .
Properties
CAS No. |
835871-85-7 |
---|---|
Molecular Formula |
C6H11BrHgO |
Molecular Weight |
379.65 g/mol |
IUPAC Name |
bromo-[(1S)-1-[(2S)-oxolan-2-yl]ethyl]mercury |
InChI |
InChI=1S/C6H11O.BrH.Hg/c1-2-6-4-3-5-7-6;;/h2,6H,3-5H2,1H3;1H;/q;;+1/p-1/t6-;;/m1../s1 |
InChI Key |
XOMQOERLHLJRAO-QYCVXMPOSA-M |
Isomeric SMILES |
C[C@@H]([C@@H]1CCCO1)[Hg]Br |
Canonical SMILES |
CC(C1CCCO1)[Hg]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.